Fominoben hydrochloride

Hypoxemia Chronic Obstructive Lung Disease Blood Gas Analysis

Fominoben hydrochloride (CAS 18053-32-2), a benzanilide-class centrally acting antitussive formerly marketed as Noleptan, occupies a mechanistically distinct niche within respiratory therapeutics. Unlike opioid-derived antitussives, fominoben suppresses the cough reflex at the medullary level while simultaneously stimulating respiratory drive—a dual profile absent in codeine or dextromethorphan.

Molecular Formula C21H25Cl2N3O3
Molecular Weight 438.3 g/mol
CAS No. 18053-32-2
Cat. No. B107359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFominoben hydrochloride
CAS18053-32-2
Synonymsfominoben
Noleptan
PB-89
VNC-3
Molecular FormulaC21H25Cl2N3O3
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-]
InChIInChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H
InChIKeyZAOHKACVOFGZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fominoben Hydrochloride Procurement Guide: Core Pharmacological Identity and Class Positioning


Fominoben hydrochloride (CAS 18053-32-2), a benzanilide-class centrally acting antitussive formerly marketed as Noleptan, occupies a mechanistically distinct niche within respiratory therapeutics. Unlike opioid-derived antitussives, fominoben suppresses the cough reflex at the medullary level while simultaneously stimulating respiratory drive—a dual profile absent in codeine or dextromethorphan [1]. The compound also demonstrates measurable affinity for the benzodiazepine binding site (IC₅₀ ~1 μM), a property not shared by conventional antitussives [2]. These differentiating features make fominoben hydrochloride a compound of continued research interest in respiratory pharmacology, particularly for models of hypoxemia and chronic obstructive lung disease where respiratory depression by standard antitussives is clinically contraindicated.

Why Fominoben Hydrochloride Cannot Be Substituted with In-Class Antitussives


Substituting fominoben hydrochloride with codeine, dextromethorphan, or pentoxyverine in experimental or therapeutic protocols introduces a critical confound: loss of concomitant respiratory stimulation. Codeine uniformly depresses respiratory rate, amplitude, and volume, while dextromethorphan produces biphasic effects that still ultimately suppress cough without improving gas exchange [1]. Fominoben alone dose-dependently increases respiratory rate, amplitude, and volume across the antitussive dose range (0.3–3 mg i.a. in dog), and uniquely elevates PaO₂ while lowering PaCO₂ in chronic obstructive lung disease patients [1][2]. Additionally, fominoben increases respiratory tract fluid volume, opposite to the VRTF-decreasing effect of codeine and dextromethorphan, which has implications for mucociliary clearance models [3]. These pharmacodynamic divergences mean that generic antitussive substitution will not recapitulate fominoben's integrated respiratory profile.

Fominoben Hydrochloride Quantitative Differentiation Evidence Versus Comparator Antitussives


Arterial Oxygenation Improvement: Fominoben vs. Dextromethorphan in COLD Patients

In a double-blind clinical trial of 60 chronic obstructive lung disease (COLD) patients, oral fominoben (160 mg t.i.d., 2 weeks) significantly increased arterial O₂ pressure (PaO₂) and decreased arterial CO₂ pressure (PaCO₂), while dextromethorphan (30 mg t.i.d., 2 weeks) produced no increase in PaO₂ and no decrease in PaCO₂. The increase in PaO₂ was especially pronounced in COLD patients with dyspnoea. This demonstrates that fominoben possesses a respiratory-stimulant antitussive profile absent in dextromethorphan [1].

Hypoxemia Chronic Obstructive Lung Disease Blood Gas Analysis

Respiratory Tract Fluid Volume: Opposing Directionality vs. Codeine and Dextromethorphan

In a quantitative rabbit model measuring volume of respiratory tract fluid (VRTF), codeine and dextromethorphan decreased VRTF, consistent with their cough-suppressant and respiratory-depressant profiles. In contrast, fominoben increased VRTF, a response directionally aligned with expectorants such as bromhexine. Eprazinone, another antitussive, also increased VRTF, but bromhexine exhibited a far more pronounced VRTF increase than either antitussive agent [1]. This functional divergence indicates that fominoben does not impair—and may modestly facilitate—airway secretion clearance relative to opioid and opioid-like antitussives.

Mucociliary Clearance Respiratory Tract Fluid Expectorant Activity

Differential Respiratory Motor Effects: Fominoben Stimulates; Codeine Depresses

In anesthetized dogs with electrically induced cough, intra-arterial fominoben (0.3–3 mg) dose-dependently increased respiratory rate (RR), respiratory amplitude (RA), and respiratory volume (RV) while suppressing cough number (NC) and amplitude (AC) at 3 mg. Under identical experimental conditions, codeine (0.3–1 mg) decreased RR, RV, NC, and AC, indicating simultaneous respiratory and cough depression. Dextromethorphan showed a mixed profile but did not match fominoben's consistent respiratory stimulation across all three respiratory parameters [1]. This demonstrates a qualitative separation between cough suppression and respiratory stimulation unique to fominoben.

Respiratory Center Cough Reflex Neuropharmacology

Benzodiazepine Receptor Affinity: A Mechanistic Distinction from Classical Antitussives

Fominoben displaces [³H]flunitrazepam binding from rat brain benzodiazepine receptors with an IC₅₀ of ~1 μM, a value approximately 42-fold lower (higher affinity) than glutethimide (IC₅₀ 42 μM), the only other CNS-active drug tested that showed potentially pharmacologically relevant affinity [1]. The GABA-shift assay confirmed an agonist-like profile: IC₅₀ shifted from 4.05 ± 0.10 μM to 2.2 ± 0.05 μM upon GABA addition [2]. In behavioral models, fominoben produced anxiolytic effects analogous to diazepam that were blocked by the benzodiazepine antagonist Ro15-1788, confirming on-target activity [3]. By contrast, dextromethorphan and codeine do not exhibit significant benzodiazepine receptor binding; dextromethorphan acts primarily via sigma-1 agonism, NMDA antagonism, and SERT inhibition. Fominoben binds poorly to sigma-1 receptors, further differentiating its central binding profile [4].

Benzodiazepine Receptor Anxiolytic Sigma-1 Receptor

Antitussive Potency Equivalence to Codeine in Humans, Without Opiate Liability

Clinical pharmacological data indicate that the antitussive effect of 40–80 mg fominoben is approximately equivalent to that of 15–30 mg codeine, placing the relative antitussive potency at roughly 40% of codeine on a milligram basis [1][2]. Critically, this antitussive equivalence is achieved without opioid receptor-mediated respiratory depression, sedation, or abuse potential, as fominoben does not act through mu-opioid receptors and shows no analgesic activity in clinical testing [3]. In a guinea-pig cough model, the 50% antitussive doses (AtD₅₀) were fominoben 13.9 mg/kg i.p. and 477 mg/kg p.o., versus codeine 3.35 mg/kg i.p. and 7.5 mg/kg p.o., highlighting a species-dependent oral bioavailability limitation for fominoben that does not diminish its intravenous or clinical utility [4].

Antitussive Potency Codeine Equivalence Non-Opioid Antitussive

Lack of Respiratory Depression After Opioid Premedication: Functional Advantage Over Standard Antitussives

In a double-blind, placebo-controlled study of 36 patients premedicated with the respiratory-depressant combination of pethidine/promethazine, fominoben partially reversed the deterioration in respiratory parameters caused by the opioid/sedative premedication. A marked difference in inhaled air volume per second was observed for fominoben versus placebo, while the remaining respiratory parameters showed non-significant improvement. Notably, pethidine/promethazine produced significant analgesia as expected, but fominoben contributed no additional analgesic effect, confirming the dissociation between its respiratory stimulant and analgesic actions [1]. This profile contrasts with codeine, which would compound respiratory depression when co-administered with opioids, and with dextromethorphan, which at higher doses can produce dissociative effects.

Postoperative Respiratory Safety Opioid Interaction Respiratory Function

Fominoben Hydrochloride High-Value Research and Industrial Application Scenarios


Experimental Models of Hypoxic Respiratory Disease Requiring Cough Suppression Without Ventilatory Depression

Fominoben hydrochloride is the antitussive of choice for preclinical models of chronic obstructive lung disease, pulmonary fibrosis, or hypoxemic respiratory failure where standard antitussives (codeine, dextromethorphan) would confound results by depressing ventilation. The direct head-to-head evidence that fominoben increases PaO₂ and decreases PaCO₂ while dextromethorphan does not (Sasaki et al., 1985) provides the quantitative justification for its selection in blood-gas endpoint studies [1].

Respiratory Secretion and Mucociliary Clearance Studies

For experiments measuring respiratory tract fluid volume or mucociliary transport, fominoben hydrochloride offers a distinct advantage over codeine and dextromethorphan, which decrease VRTF. The demonstrated VRTF-increasing effect of fominoben (Kasé et al., 1977) supports its use as a cough-suppressing agent that does not impair—and may facilitate—airway clearance, making it suitable for combination studies with mucolytics such as bromhexine or ambroxol [2].

Benzodiazepine Receptor Pharmacology and Anxiolytic Screening

Fominoben hydrochloride can serve as a tool compound for benzodiazepine receptor binding studies, given its confirmed IC₅₀ of ~1 μM at the BDZ site and GABA-shift-confirmed agonist profile (Baldino et al., 1984). Its anxiolytic activity in mouse exploratory models, blocked by Ro15-1788 (Crawley et al., 1984), positions it as a reference compound for screening programs investigating non-benzodiazepine structural classes with BDZ-site activity [3][4].

Opioid-Induced Respiratory Depression Reversal Research

In translational research on opioid-induced respiratory depression, fominoben hydrochloride offers a rare pharmacological profile: it counters respiratory depression from opioid premedication while providing antitussive efficacy (Völpel et al., 1979). This makes it a valuable reference standard for developing respiratory stimulant antitussives intended for postoperative or opioid-combination contexts, where all current opioid and non-opioid antitussives carry a respiratory depression liability [5].

Quote Request

Request a Quote for Fominoben hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.